

A Head-to-Head Efficacy Review: LAS191954 vs. Idelalisib in PI3Kδ Inhibition

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Compound of Interest		
Compound Name:	LAS191954	
Cat. No.:	B608471	Get Quote

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This comparison guide provides a detailed analysis of the preclinical efficacy of **LAS191954**, a novel PI3K δ inhibitor, in relation to the established therapeutic idelalisib. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of phosphoinositide 3-kinase (PI3K) delta inhibitors.

Introduction

Both LAS191954 and idelalisib are potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3K δ), a key enzyme in the signaling pathways of hematopoietic cells.[1][2] Dysregulation of the PI3K δ pathway is implicated in various B-cell malignancies and inflammatory diseases, making it a critical target for therapeutic intervention.[1][2] Idelalisib (Zydelig®) is an approved medication for certain B-cell cancers, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[3] LAS191954 is a clinical candidate developed for the treatment of inflammatory diseases.[2] This guide summarizes the available preclinical data comparing the efficacy of these two compounds.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Both **LAS191954** and idelalisib are small molecule inhibitors that target the p110 δ catalytic subunit of PI3K.[2][3] By inhibiting PI3K δ , these compounds block the conversion of

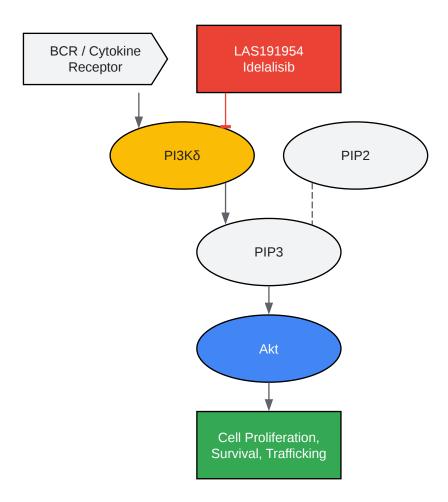




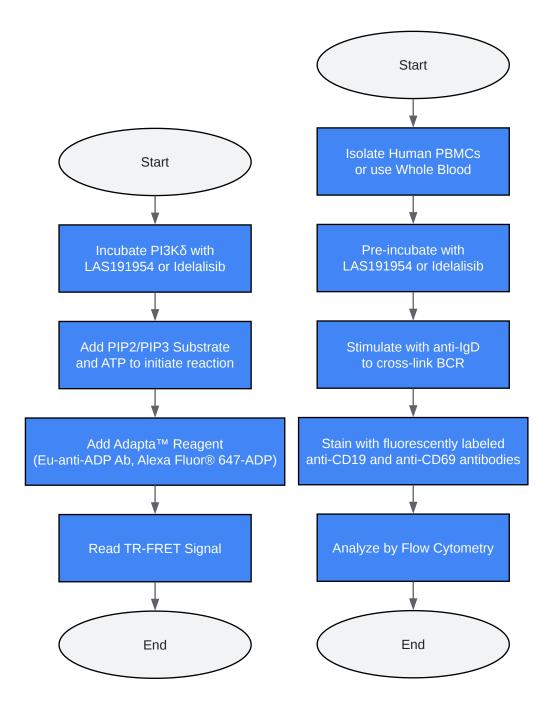


phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins such as Akt, leading to the inhibition of cell proliferation, survival, and trafficking.[3]









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